molecular formula C9H12ClNO B105041 Ethyl benzimidate hydrochloride CAS No. 5333-86-8

Ethyl benzimidate hydrochloride

Cat. No. B105041
CAS RN: 5333-86-8
M. Wt: 185.65 g/mol
InChI Key: MODZVIMSNXSQIH-UHFFFAOYSA-N
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Description

Ethyl benzimidate hydrochloride is not directly mentioned in the provided papers, but it is related to the class of benzimidazole derivatives, which are a significant focus of the research. Benzimidazole derivatives are known for their wide range of applications, including their use in pharmaceuticals, as catalysts in chemical reactions, and for their antibacterial properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest in several studies. Paper discusses a new benzimidate chemistry that employs NiII/NiII-FeIII combo-catalysis for gem-diamidation and amidoindolyzation cascade reactions. This method is noted for its operational simplicity and ability to produce a wide range of molecules, including labile sugar-based chiral compounds and pharmaceuticals, with high yields. Paper reports an efficient procedure for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives through a cyclocondensation reaction. Paper describes an efficient synthesis of ethyl acetohydroximate (EAH) and derivatives from ethyl acetimidate hydrochloride, which could be related to the synthesis of ethyl benzimidate hydrochloride.

Molecular Structure Analysis

The molecular and crystal structures of benzimidazole derivatives are explored in paper , where 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl substituted benzimidazolium salts were characterized using spectroscopic techniques and single-crystal X-ray diffraction. This paper provides insights into the structural aspects of benzimidazole derivatives, which could be extrapolated to ethyl benzimidate hydrochloride.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives is a key focus in paper , which investigates the reactions of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide and related compounds. The study presents various reactions leading to different products, highlighting the versatility of benzimidazole derivatives in chemical synthesis. Paper discusses traceless solid-phase syntheses of benzimidazoles, which could be relevant to the chemical reactions involving ethyl benzimidate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are investigated in paper , where the properties of synthesized ethyl-[2-(1-(substituted phenyl)-5-oxopyrrolidinyl-3-yl)-1H-benzimidazolyl]ethanoates were studied. Additionally, paper synthesizes novel ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates and evaluates their antibacterial activity, providing information on the biological properties of these compounds.

Scientific Research Applications

Application 3: Synthesis of Quinazoline Derivatives

  • Summary of the Application : Ethyl benzimidate hydrochloride is used in the synthesis of quinazoline derivatives. Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
  • Methods of Application : The synthesis of quinazolines involves the use of ethyl benzimidate hydrochloride as the starting material in place of benzamidine salts under optimized conditions .
  • Results or Outcomes : The reaction yields quinazoline derivatives. The exact yield and purity of the product can vary depending on the reaction conditions and purification methods used. The corresponding products were observed in good yields (55–65%) .

Application 4: Metal-Catalyzed Synthesis of Quinazoline Derivatives

  • Summary of the Application : Ethyl benzimidate hydrochloride is used in the metal-catalyzed synthesis of quinazoline derivatives. Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
  • Methods of Application : The synthesis of quinazolines involves the use of ethyl benzimidate hydrochloride as the starting material in place of benzamidine salts under optimized conditions . The reaction is typically carried out in a suitable solvent.
  • Results or Outcomes : The reaction yields quinazoline derivatives. The exact yield and purity of the product can vary depending on the reaction conditions and purification methods used. The corresponding products were observed in good yields (55–65%) .

Safety And Hazards

Ethyl benzimidate hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers A paper titled “Synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole schiff base and amine derivatives” discusses the synthesis of Ethyl benzimidate hydrochloride by the condensation of ethyl benzimidate hydrochloride with furan-2-carbohydrazide . The synthesized compounds showed effective antiurease and antioxidant activities .

properties

IUPAC Name

ethyl benzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODZVIMSNXSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063791
Record name Ethyl iminobenzoate hydrochloride
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Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzimidate hydrochloride

CAS RN

5333-86-8
Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
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Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl benzimidate hydrochloride
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Record name Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl iminobenzoate hydrochloride
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Record name Ethyl iminobenzoate hydrochloride
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Record name BENZENECARBOXIMIDIC ACID, ETHYL ESTER, HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
FH Suydam, WE Greth… - The Journal of Organic …, 1969 - ACS Publications
… In addition, ethyl benzimidate hydrochloride (27) and ethyl N-phenylacetimidate hydrochloride (28) were prepared successfully from thiobenzamide and thioacetanilide, respectively, by …
Number of citations: 0 pubs.acs.org
BB Sokmen, N Gumrukcuoglu, S Ugras… - Applied biochemistry …, 2015 - Springer
… The acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate was synthesized by the condensation of ethyl benzimidate hydrochloride with furan-2-…
Number of citations: 0 link.springer.com
RCA Hermanns, G Zomer… - Journal of Labelled …, 1994 - Wiley Online Library
… The sodium salt of ['80]benzyl alcohol was prepared by treatment of ethyl benzimidate hydrochloride with H2180 (95%), LiAlH4 and sodium hydride. Starting from H2180 the .overall …
RH DeWolfe, FB Augustine - The Journal of Organic Chemistry, 1965 - ACS Publications
The effects of aryl substituents and temperature on the kinetics of acid hydrolysis of a series of to- and p-substituted ethyl benzimidatesand the deuterium oxide solvent isotope effect on …
Number of citations: 0 pubs.acs.org
JA Smith, H Taylor - Journal of Pharmacy and Pharmacology, 1963 - Wiley Online Library
… Preparation of ethyl benzimidate hydrochloride. A solution of dry benzonitrile (10.3 g. 0.1 … pellets to give ethyl benzimidate hydrochloride (17.25 8.) mp 119-120". Yield, 93.0 per cent. …
Number of citations: 0 onlinelibrary.wiley.com
Ł Kaczmarek, P Nantka-Namirski - Monatshefte für Chemie/Chemical …, 1990 - Springer
… In conclusion it may be emphasized that cyclization of bipyridyldiamine 1 with ethyl benzimidate hydrochloride (2) followed by alkylation in KOH/DMSO/TBAB and hydrolysis of …
Number of citations: 0 link.springer.com
AJ Papa - The Journal of Organic Chemistry, 1970 - ACS Publications
… first prepared in 1896 by Stieglitz1 11through the chlorination of ethyl benzimidate hydrochloride with cold, aqueous sodium hypochlorite solution. Subsequently, additional examples of …
Number of citations: 0 pubs.acs.org
JM Insole - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… Ethyl Benzimidate Hydrochloride.- A method 27 for the preparation of ethyl acetimidate hydrochloride was adapted for the preparation of the benzimidate from benzonitrile. The addition …
Number of citations: 0 pubs.rsc.org
ES Hand, WP Jencks - Journal of the American Chemical Society, 1962 - ACS Publications
… (i) A solution of ethyl benzimidate hydrochloride (0.20 g., 1.08 mmoles) and Ŧ-butylamine (1.1 ml., 15 … An aqueous solution of ethyl benzimidate hydrochloride (0.464 g., 2.5 mmoles) was …
Number of citations: 0 pubs.acs.org
MA Schmidt, X Qian - Tetrahedron Letters, 2013 - Elsevier
… such as HCl (introduced by using ethyl benzimidate hydrochloride (5b)) immediately formed … salts, 10 we investigated the use of ethyl benzimidate hydrochloride (5b) (Table 1, entry 9). …
Number of citations: 0 www.sciencedirect.com

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